N-(3,4-dichlorophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
This section would typically include the IUPAC name, common names, and a brief description of the compound’s appearance and uses.
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This section would discuss the molecular structure of the compound, including its molecular formula, molecular weight, and structural features such as functional groups.Chemical Reactions Analysis
This section would cover the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This section would list the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives
Studies involve the synthesis of derivatives like N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide, highlighting the methods for creating drug precursors with potential pharmacological activities. The structures of these compounds are confirmed using techniques like NMR, FTIR, MS, and elemental analysis, providing a foundation for understanding their chemical properties and potential applications in drug development (Duran & Canbaz, 2013).
Characterization of Compounds
NMR spectral studies on derivatives including dichlorophenyl and dimethylphenyl acetamides shed light on the influence of substitutions on molecular structure and properties. This research aids in the comprehensive understanding of acetamide derivatives, which could be pivotal for the development of new materials or drugs (Gowda & Gowda, 2007).
Biological Activities
Anticancer Activities
The synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and investigation of their anticancer activities showcase the potential therapeutic applications of these compounds. Selected compounds exhibited reasonable activity against various cancer cell lines, indicating the role of these derivatives in developing new anticancer agents (Duran & Demirayak, 2012).
Anticonvulsant Activity
Research on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives explores their anticonvulsant properties, with some compounds showing promising results against seizures induced by maximal electroshock. This suggests the utility of similar compounds in creating new treatments for epilepsy or other seizure-related disorders (Aktürk et al., 2002).
Antibacterial Agents
The synthesis and characterization of derivatives as antibacterial agents demonstrate the antimicrobial potential of these compounds. By elucidating their structures and evaluating antibacterial activity, these studies contribute to the search for new antibiotics or disinfectants (Ramalingam et al., 2019).
Safety And Hazards
This section would detail the safety precautions that should be taken when handling the compound, as well as any potential hazards associated with its use.
Future Directions
This section would discuss potential areas of future research or applications for the compound.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-12-4-3-5-17(13(12)2)24-9-8-22-19(24)26-11-18(25)23-14-6-7-15(20)16(21)10-14/h3-10H,11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPHRRFFMHKZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide |
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